3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile
Overview
Description
“3-Amino-3-(4-methoxyphenyl)propionic acid” and “3-Amino-3-(4-methoxyphenyl)cyclobutanol” are organic compounds . They are used in various chemical reactions as building blocks .
Synthesis Analysis
There are many protocols available on the functionalizing deboronation of alkyl boronic esters, which are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “3-Amino-3-(4-methoxyphenyl)propionic acid” is represented by the SMILES stringCOc1ccc(cc1)C(N)CC(O)=O
. The molecular structure of “3-Amino-3-(4-methoxyphenyl)cyclobutanol” is represented by the SMILES string COc1ccc(cc1)C2(N)CC(O)C2
. Physical And Chemical Properties Analysis
The melting point of “3-Amino-3-(4-methoxyphenyl)propionic acid” is 230 °C (dec.) (lit.) .Scientific Research Applications
Synthesis and Biocatalysis
3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile plays a crucial role in the synthesis of complex organic compounds, often serving as a key intermediate. For instance, Hassan et al. (2014) described its use in synthesizing new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its significance in medicinal chemistry (Hassan, Hafez, & Osman, 2014). Moreover, Chhiba et al. (2012) demonstrated its utility in biocatalysis, detailing the enantioselective biocatalytic hydrolysis of β-aminonitriles, including 3-amino-3-(4-methoxyphenyl)-2-methylacrylonitrile, to their corresponding amides using Rhodococcus rhodochrous, suggesting its potential in green chemistry and pharmaceutical manufacturing (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).
Catalysis and Polymer Science
The compound also finds applications in the field of catalysis and material science. Zolfigol et al. (2013) illustrated its role in the synthesis of pyranopyrazoles, utilizing it in a green, efficient catalytic process under solvent-free conditions (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013). Additionally, Cao et al. (2008) explored its use in creating azo polymers with unique electronic and optical properties, demonstrating its potential in advanced material engineering (Cao, Zhang, Zhu, Chen, Cheng, Wu, & Zhu, 2008).
Medicinal Chemistry and Bioactivity
In medicinal chemistry, the compound is used as a building block for creating bioactive molecules. Thomas et al. (2017) reported the synthesis of derivatives exhibiting selective anti-proliferative activity against certain tumor cells, indicating its significance in drug discovery (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).
Safety And Hazards
properties
IUPAC Name |
(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-6H,13H2,1-2H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPKCGRSDZCKH-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)OC)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=C(C=C1)OC)/N)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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